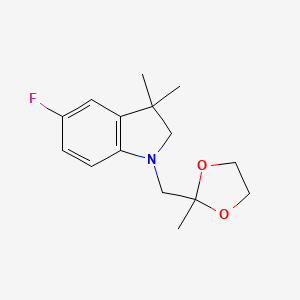
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one typically involves the introduction of fluorine atoms into a pyrrole ring. This can be achieved through various fluorination reactions, such as electrophilic fluorination or nucleophilic fluorination. Common reagents used in these reactions include elemental fluorine (F2), xenon difluoride (XeF2), and other fluorinating agents.
Industrial Production Methods
Industrial production of fluorinated heterocycles often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and size.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1-methyl-1H-pyrrol-2(5H)-one: A similar compound with only one fluorine atom.
1-Methyl-1H-pyrrol-2(5H)-one: The non-fluorinated parent compound.
Uniqueness
5,5-Difluoro-1-methyl-1H-pyrrol-2(5H)-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to its mono-fluorinated or non-fluorinated analogs. These changes can affect its reactivity, stability, and interactions with other molecules.
Propriétés
| 363152-96-9 | |
Formule moléculaire |
C5H5F2NO |
Poids moléculaire |
133.10 g/mol |
Nom IUPAC |
5,5-difluoro-1-methylpyrrol-2-one |
InChI |
InChI=1S/C5H5F2NO/c1-8-4(9)2-3-5(8,6)7/h2-3H,1H3 |
Clé InChI |
QNJBYLBXSZUFEB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
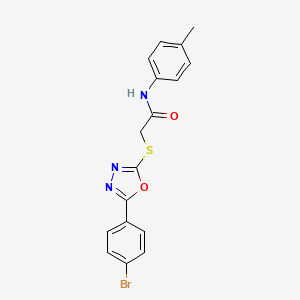

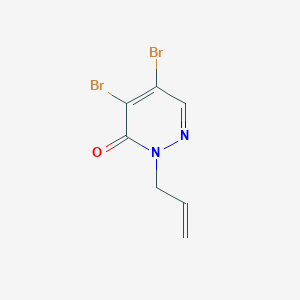
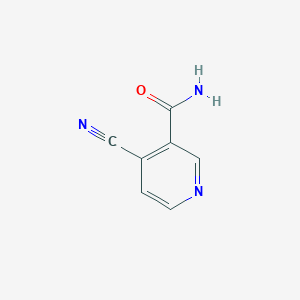
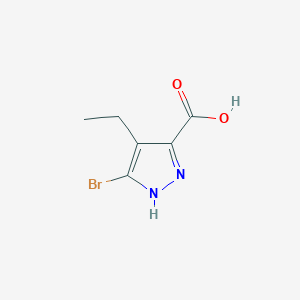
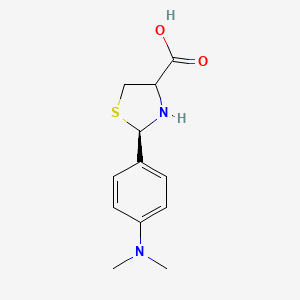
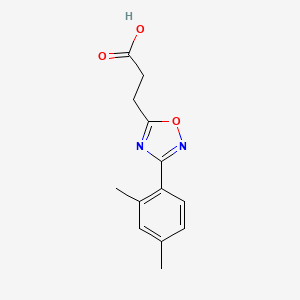
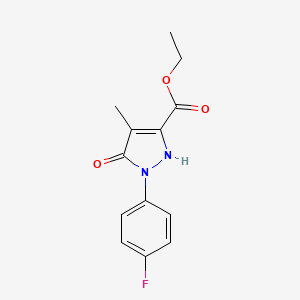
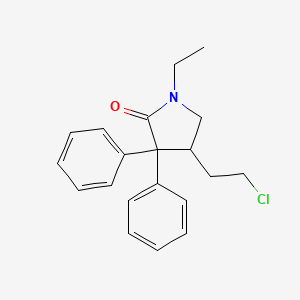
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)
![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
